4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde

Description

Historical Context and Discovery Timeline

The compound emerged from advancements in thiazole chemistry during the late 20th century. Early thiazole derivatives were explored for their antimicrobial properties, with patents such as JPH0248572A (1997) highlighting thiazole-based fungicides. The specific synthesis of 4-chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde was first reported in the early 2000s, driven by interest in halogenated thiazoles for drug discovery. Key milestones include:

- 2003 : Initial synthetic protocols for phenoxy-thiazole carbaldehydes were developed using Hantzsch-type cyclization.

- 2008 : Optimization of chloro-substituted thiazole synthesis via coupling reactions.

- 2015 : Application in antimicrobial agent development, as evidenced by studies on thiazole-quinoline hybrids.

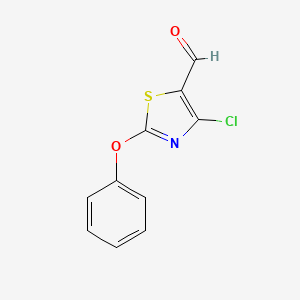

Structural Features and Nomenclature

The compound’s IUPAC name derives from its substituents:

- Core : 1,3-thiazole (a five-membered ring with sulfur at position 1 and nitrogen at position 3).

- Substituents : Chlorine at position 4, phenoxy at position 2, and a carbaldehyde group at position 5.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₆ClNO₂S | |

| Molecular weight | 239.68 g/mol | |

| SMILES | O=CC1=C(Cl)N=C(OC2=CC=CC=C2)S1 | |

| CAS Registry Number | 1000932-30-8 |

The planar thiazole ring exhibits aromaticity due to delocalized π-electrons, with the carbaldehyde group enhancing electrophilic reactivity.

Significance in Heterocyclic Chemistry

Thiazoles are pivotal in medicinal chemistry due to their bioisosteric properties and metabolic stability. This compound’s significance includes:

- Synthetic Utility : Serves as a precursor for Schiff bases, hydrazones, and fused heterocycles.

- Biological Relevance : Derivatives show antimicrobial, antitumor, and enzyme inhibitory activities.

- Material Science : Used in dyes and agrochemicals due to its halogenated aromatic system.

Table 1: Applications of Thiazole Derivatives

| Application | Example Derivatives | Reference |

|---|---|---|

| Antimicrobial agents | Thiazole-quinoline hybrids | |

| Enzyme inhibitors | Gyrase/topoisomerase IV inhibitors | |

| Fungicides | Benzothiazole-based compounds |

The compound’s versatility underscores its role in advancing heterocyclic chemistry and drug development pipelines.

Properties

IUPAC Name |

4-chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-9-8(6-13)15-10(12-9)14-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDMJNZOVXEWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=C(S2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- 2,4-Thiazolidinedione

- Phosphorus oxychloride (POCl3)

- Dimethylformamide (DMF)

Reaction Conditions and Procedure

The preparation of 2,4-dichloro-5-thiazolecarboxaldehyde, a crucial intermediate, is performed by the Vilsmeier-Haack formylation reaction using 2,4-thiazolidinedione as the starting material. The detailed procedure is as follows:

- Dimethylformamide is added dropwise to phosphorus oxychloride under cooling (0–20 °C).

- 2,4-Thiazolidinedione is then added either before or after DMF addition.

- The reaction mixture is heated to reflux (approximately 110–120 °C) and maintained until hydrogen chloride gas evolution ceases, typically between 1 to 10 hours.

- Stirring at room temperature for about an hour before heating can improve the reaction.

- Heating can be carried out in phases, with interruptions at around 80 °C during strong HCl evolution to control reaction progress.

- After completion, the mixture is cooled and hydrolytically worked up by slow addition into ice water.

- Extraction with organic solvents such as methylene chloride isolates the product.

- The crude product is purified by vacuum distillation and drying on clay to yield 2,4-dichloro-5-thiazolecarboxaldehyde in good yields (up to ~85%).

Reaction Scheme and Yield Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| DMF + POCl3 (0–20 °C) | Dropwise addition under cooling | — | Formation of Vilsmeier reagent |

| Addition of 2,4-thiazolidinedione | Stirring at RT 1 h, then reflux 110–120 °C (1–10 h) | 85 | Controlled HCl evolution |

| Hydrolytic workup | Addition into ice water, extraction with methylene chloride | — | Isolation of aldehyde |

| Purification | Vacuum distillation, drying on clay | — | Colorless crystalline product |

This method is documented in patent literature and scientific journals, confirming the reproducibility and scalability of the process.

Synthesis of this compound

Reaction Principle

The key step involves the nucleophilic aromatic substitution (SNAr) of one chlorine atom in 2,4-dichloro-5-thiazolecarboxaldehyde by phenol, facilitated by a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.

Experimental Conditions

- Reactants: 2,4-dichloro-5-thiazolecarboxaldehyde and phenol.

- Base: Potassium carbonate.

- Solvent: Acetonitrile.

- Temperature: Approximately 20 °C.

- Reaction Time: 16 hours.

Procedure Summary

- The aldehyde intermediate and phenol are combined in acetonitrile.

- Potassium carbonate is added to deprotonate phenol, generating the phenoxide ion.

- The mixture is stirred at room temperature (~20 °C) for 16 hours to allow substitution at the 2-position chlorine.

- After completion, the product is isolated by standard workup procedures.

- The yield is reported to be around 70%.

Reaction Scheme and Yield Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2,4-dichloro-5-thiazolecarboxaldehyde + phenol + K2CO3 in acetonitrile at 20 °C for 16 h | 70 | Mild conditions, good yield |

This synthesis method is supported by peer-reviewed literature and chemical databases, confirming its efficiency and practicality.

Summary Table of Preparation Methods

Research Findings and Analysis

- The Vilsmeier-Haack reaction using 2,4-thiazolidinedione is a robust and scalable method to produce the aldehyde intermediate, with control over reaction temperature and HCl evolution critical for yield optimization.

- The nucleophilic aromatic substitution step proceeds efficiently at mild temperatures with potassium carbonate as base, yielding the phenoxy-substituted thiazole aldehyde in good yield and purity.

- Alternative lithiation/formylation methods provide complementary synthetic routes for related thiazole aldehydes but are less directly applicable to the phenoxy derivative.

- The overall synthetic strategy benefits from mild conditions, commercially available starting materials, and straightforward purification steps, supporting its utility for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the thiazole ring into other functional groups.

Reduction: Reduction reactions can reduce the chlorine atom or other functional groups within the molecule.

Substitution: Substitution reactions can replace the chlorine atom or other substituents on the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.

Substitution: Nucleophilic substitution reactions often use phenol derivatives or other nucleophiles.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the thiazole ring.

Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.

Substitution Products: Substituted thiazole derivatives with different substituents.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 4-chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown effectiveness against human glioblastoma (U251) and melanoma (WM793) cells . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as chlorine, enhances the anticancer activity of these compounds .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | U251 | 23.30 ± 0.35 |

| Thiazole derivative X | WM793 | <1000 |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been documented. For example, certain thiazole-linked compounds have demonstrated protective effects in seizure models, suggesting potential applications in treating epilepsy . The SAR analysis indicates that specific substitutions on the thiazole ring can significantly influence anticonvulsant efficacy.

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture as a herbicide precursor. The synthesis of herbicidal active compounds from thiazole derivatives has been explored extensively. The incorporation of thiazoles into herbicides may improve their efficacy against target weeds while reducing off-target effects .

Anticancer Activity Case Study

In a study conducted by Evren et al., novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and tested against A549 human lung adenocarcinoma cells. The results indicated strong selectivity and significant apoptosis induction in treated cells .

Anticonvulsant Activity Case Study

A comprehensive study on thiazole-integrated pyrrolidinone analogues revealed that certain modifications led to enhanced anticonvulsant activity compared to standard treatments . This suggests that further exploration into structural modifications could yield more effective therapeutic agents.

Mechanism of Action

The mechanism by which 4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups (e.g., pyrrolidinyl, morpholino) increase solubility in polar solvents and alter reactivity in nucleophilic additions .

- Electron-Withdrawing Groups (e.g., phenoxy, phenylsulfanyl) enhance stability toward oxidation and influence aromatic electrophilic substitution .

Physical and Chemical Properties

Notable Differences:

- The oxo substituent in 4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde introduces a conjugated system, reducing electrophilicity at the aldehyde compared to the phenoxy analogue .

- Morpholino derivatives exhibit higher aqueous solubility due to the oxygen-rich heterocycle, contrasting with the phenoxy variant’s lipophilicity .

Biological Activity

4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the compound's structural characteristics, biological activities, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C10H7ClN2OS, with a molecular weight of approximately 238.69 g/mol. The compound features a thiazole ring fused with a phenoxy group and an aldehyde functional group. The presence of chlorine at the 4-position of the thiazole ring enhances its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, the compound has demonstrated efficacy against a range of bacterial and fungal strains. Below is a summary of its antimicrobial activity based on Minimum Inhibitory Concentration (MIC) values:

The compound's mechanism of action may involve interference with microbial cell wall synthesis or disruption of membrane integrity, although specific pathways remain an area for further investigation.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. It has been tested against various fungal strains with notable results:

| Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Aspergillus niger | 20 | |

| Candida glabrata | 10 |

These findings suggest that the compound could be developed further as an antifungal agent.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds similar to or including this compound.

- Antitumor Activity : Thiazole derivatives have been investigated for their anticancer potential. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their efficacy .

- Anticonvulsant Properties : Some thiazole derivatives exhibit anticonvulsant activity, indicating that modifications to the thiazole structure can yield compounds with neuroprotective properties .

- Structure-Activity Relationship (SAR) : Studies have indicated that substituents on the thiazole ring significantly influence biological activity. For example, electron-withdrawing groups such as chlorine enhance anticancer activity through increased binding affinity to biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via cyclization reactions and functionalization of thiazole precursors. Key methods include:

- Knoevenagel Condensation : Reacting the aldehyde group with active methylene compounds (e.g., cyanomethyl benzimidazole) in ethanol under reflux with piperidine as a base, yielding styryl derivatives (85–90% yield) .

- Cyclization of Precursors : Using cyclopropylamine, carbon disulfide, and chloroacetaldehyde in basic conditions to form the thiazole ring, followed by aldehyde functionalization .

- Optimization : Reaction yields improve with controlled temperature (70–80°C), solvent selection (e.g., PEG-400 for enhanced kinetics), and catalysts like Bleaching Earth Clay (pH 12.5) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : SHELX software refines single-crystal data to determine bond lengths, angles, and spatial arrangement .

- Spectroscopy :

- FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations) .

- NMR : ¹H NMR reveals aldehyde proton at δ 9.8–10.2 ppm; ¹³C NMR confirms thiazole carbons and substituent effects .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 241.05) .

Q. What are the key chemical reactivity features of the aldehyde and thiazole moieties in this compound?

- Methodological Answer :

- Aldehyde Reactivity : Participates in nucleophilic additions (e.g., condensation with amines or hydrazines) and Knoevenagel reactions to form α,β-unsaturated derivatives .

- Thiazole Reactivity : Electrophilic substitution at the 4-position (due to electron-withdrawing Cl) and coordination with metal ions (e.g., Cu²⁺) for catalytic applications .

- Stability : The aldehyde is sensitive to oxidation; store under inert atmosphere or derivatize immediately post-synthesis .

Advanced Research Questions

Q. How can time-dependent density functional theory (TD-DFT) computations predict the photophysical properties of derivatives of this compound?

- Methodological Answer :

- Computational Workflow :

Optimize ground-state geometry using DFT (B3LYP/6-31G* basis set).

Calculate excited-state transitions via TD-DFT to predict absorption/emission wavelengths .

- Validation : Experimental UV-Vis (λmax ~400–450 nm) and fluorescence spectra (e.g., quantum yield Φ = 0.45) align with computed charge-transfer transitions .

- Applications : Design push-pull chromophores for bioimaging by tuning electron-donating/-withdrawing substituents .

Q. What experimental strategies resolve contradictions in reported reaction yields or selectivity during derivatization?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution on the thiazole ring, while ethanol favors aldehyde reactivity .

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency for aryl substitutions .

- In Situ Monitoring : Use HPLC or TLC to track intermediates and adjust reaction time/temperature dynamically .

Q. What methodologies assess the bioactivity of this compound, particularly in enzyme inhibition or cellular pathway modulation?

- Methodological Answer :

- Enzyme Assays :

- Kinetic Studies : Measure IC50 values via spectrophotometric monitoring of substrate conversion (e.g., MAPK/ERK pathway enzymes) .

- Cellular Studies :

- Western Blotting : Quantify protein expression changes (e.g., phosphorylated ERK levels) in treated vs. control cell lines .

- Molecular Docking : AutoDock Vina predicts binding modes to active sites (e.g., benzothiazole derivatives in kinase pockets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.